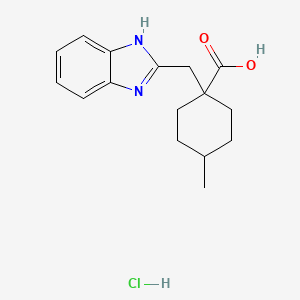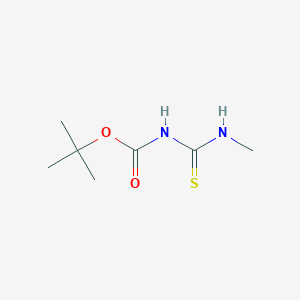
N-Boc-N'-Methylthioharnstoff
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthetische Chemie: N-Boc-Schutz von Aminen
In der synthetischen Chemie wird N-Boc-N'-Methylthioharnstoff zum Schutz von Aminen eingesetzt. Dieser Prozess ist aufgrund der Empfindlichkeit von Aminen in verschiedenen biologisch aktiven Verbindungen von entscheidender Bedeutung. Die tert-Butoxycarbonyl (Boc)-Gruppe wird wegen ihrer Stabilität gegenüber katalytischer Hydrogenolyse und ihrer Beständigkeit gegen basische Bedingungen bevorzugt. Ein grüner Ansatz für den N-Boc-Schutz an strukturell diversen Aminen unter Ultraschallbestrahlung wurde beschrieben, wobei eine selektive N-Boc-Schutzreaktion in ausgezeichneter Ausbeute bei Raumtemperatur erzielt wurde .
Korrosionsschutz: Schutz von Stahl
Diese Verbindung wurde als Korrosionsschutzmittel für Stahl in sauren Umgebungen, insbesondere in 0,5 M H3PO4 (Phosphorsäure), untersucht. Die Forschung zeigt, dass N-Methylthioharnstoff effektiver ist als Thioharnstoff, was auf einen physikalisch-chemischen Adsorptionmechanismus für seine hemmende Wirkung hindeutet .
Wirkmechanismus
Target of Action
N-Boc-N’-Methylthiourea, also known as tert-butyl N-(methylcarbamothioyl)carbamate or Carbamic acid, [(methylamino)thioxomethyl]-, 1,1-dimethylethyl ester, is primarily used as a protecting group for amines in organic synthesis . The primary target of N-Boc-N’-Methylthiourea is the amine group present in various biologically active compounds .
Mode of Action
N-Boc-N’-Methylthiourea interacts with its targets by protecting amines as less reactive carbamates in organic synthesis . This protection is achieved through the reaction of the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The biochemical pathway affected by N-Boc-N’-Methylthiourea involves the protection and deprotection of amines in organic synthesis . The Boc group is introduced to the amine group, rendering it less reactive and thus protected from unwanted reactions. When the Boc group is removed, the amine group is once again free to participate in reactions .
Result of Action
The result of N-Boc-N’-Methylthiourea’s action is the successful protection of amines during organic synthesis . This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Action Environment
The action of N-Boc-N’-Methylthiourea can be influenced by various environmental factors. For instance, the efficiency of the Boc protection can be enhanced under ultrasound irradiation . Furthermore, the stability of the Boc group can be affected by the pH of the environment, with the group being resistant to basic hydrolysis .
Eigenschaften
IUPAC Name |
tert-butyl N-(methylcarbamothioyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(12)8-4/h1-4H3,(H2,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLNTOSPDZMJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=S)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726911 | |
| Record name | tert-Butyl (methylcarbamothioyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887913-52-2 | |
| Record name | tert-Butyl (methylcarbamothioyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(methylcarbamothioyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1441317.png)
![bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B1441318.png)

![4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B1441321.png)
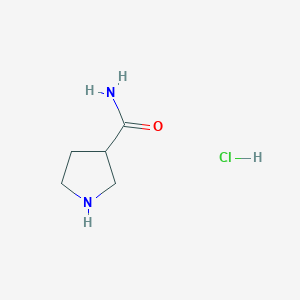
![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1441324.png)
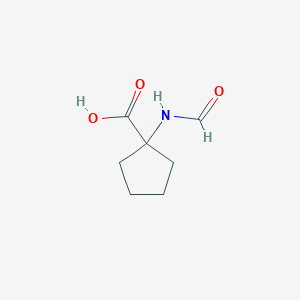
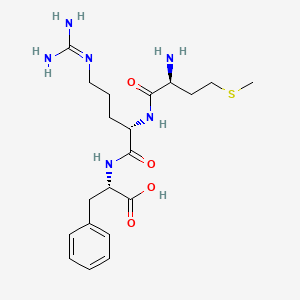


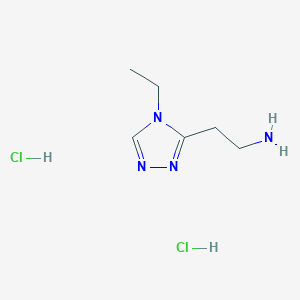
![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1441338.png)
